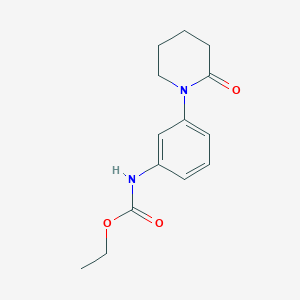
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-(2-oxopiperidin-1-yl)phenyl)carbamate is a chemical compound. It is related to another compound, Ethyl 1- (4-methoxyphenyl)-7-oxo-6- (4- (2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo [3,4-c]pyridine-3-carboxylate .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of apixaban, a compound with a similar structure, has been described in a preclinical discovery paper . Another paper discusses the synthesis of various piperidine derivatives, which could potentially be relevant to the synthesis of this compound .Molecular Structure Analysis
While specific information on the molecular structure of this compound was not found, related compounds have been analyzed. For instance, the structure of Ethyl N- (3-Phenyl-2-propynoyl)carbamate has been discussed .Mecanismo De Acción
Target of Action
Ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate, also known as Apixaban, is a direct inhibitor of activated Factor X (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting FXa, Apixaban prevents the formation of blood clots.
Mode of Action
Apixaban interacts with its target, FXa, by binding to it directly. This binding inhibits the activity of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . This inhibition is rapid, with an association rate constant of approximately 20 μM−1/s .
Biochemical Pathways
By inhibiting FXa, Apixaban affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. Specifically, it prevents the conversion of prothrombin to thrombin, a key step in the cascade . This results in a reduction in thrombin generation, which indirectly inhibits platelet aggregation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for Apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of Apixaban in humans, but it is inactive against human FXa .
Result of Action
The primary result of Apixaban’s action is the prevention of blood clot formation. By inhibiting FXa and reducing thrombin generation, it prevents the aggregation of platelets, which are essential for blood clot formation . This makes it effective in the prevention and treatment of various thromboembolic diseases .
Action Environment
The action of Apixaban can be influenced by various environmental factors. For instance, its bioavailability and clearance can be affected by factors such as the patient’s renal function and the presence of other drugs . Apixaban has a low potential for drug-drug interactions, which makes it a relatively stable and reliable anticoagulant .
Propiedades
IUPAC Name |
ethyl N-[3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)15-11-6-5-7-12(10-11)16-9-4-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTQWQYCFBSUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)N2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
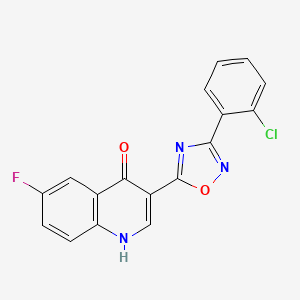


![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)
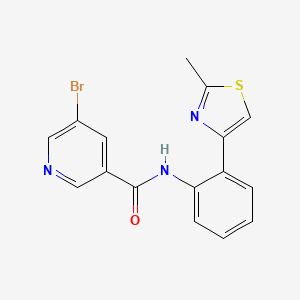
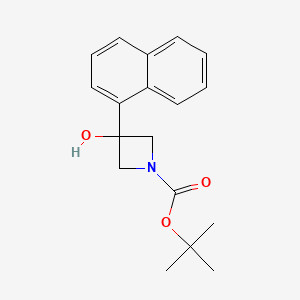

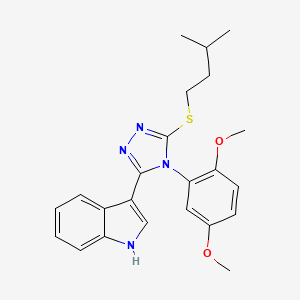
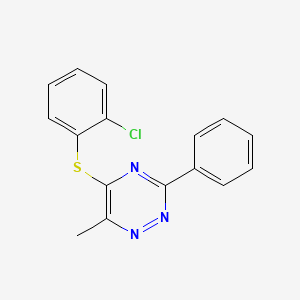
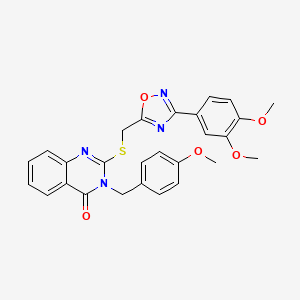
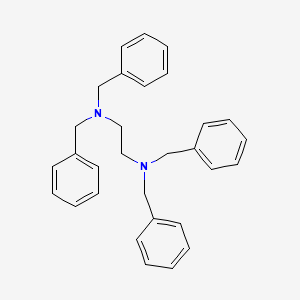
![1-(4-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2902888.png)
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2902890.png)
